molecular formula C16H12Cl2N2S2 B2579012 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide CAS No. 343374-82-3

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide

Cat. No. B2579012
CAS RN: 343374-82-3
M. Wt: 367.31
InChI Key: ANMHEHCVIXLJJL-UHFFFAOYSA-N
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Description

The compound “4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide” is a complex organic molecule. It has a molecular formula of C16H12Cl2N2S2 .

Scientific Research Applications

Synthesis and Chemical Behavior

  • A study explores the synthesis and behavior of thioethers, including compounds like 4-methylbenzyl 2-pyrimidinyl sulfide, in reactions with ruthenium complexes. This research highlights the sulfur inversion process in N,S-chelate thioethers, providing insights into stereochemical dynamics and ligand coordination in metal complexes (Tresoldi et al., 2002).

Biological Activities

  • Compounds structurally similar to 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, new thieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated significant antimicrobial properties against various bacterial and fungal strains, highlighting the potential of thieno-pyrimidine compounds in pharmaceutical applications (Kahveci et al., 2020).

Antitumor Properties

  • Research on 2,4-diamino derivatives of thieno[2,3-d]pyrimidine has shown promise in the development of compounds with antitumor activity. These findings indicate the potential of thieno-pyrimidinyl sulfides in cancer therapy, suggesting a valuable area for further investigation into related compounds (Link, 1990).

Corrosion Inhibition

  • Pyridopyrimidinone derivatives, which share a pyrimidine core similar to the target compound, have been investigated for their effectiveness as corrosion inhibitors for carbon steel. This suggests potential industrial applications of thieno-pyrimidinyl sulfides in protecting metals against corrosion, thereby extending their usability and lifespan (Abdallah et al., 2018).

Novel Synthetic Routes

  • The synthesis of indole-appended heterocycles incorporating the thienyl-pyrazolyl motif suggests innovative pathways to create compounds with enhanced pharmacological properties. This research underscores the versatility of thieno-pyrimidinyl scaffolds in the design of new molecules with potential anti-inflammatory, analgesic, and CNS depressant activities (Somappa et al., 2015).

properties

IUPAC Name

4-(2,5-dichlorothiophen-3-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S2/c1-10-3-2-4-11(7-10)9-21-16-19-6-5-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMHEHCVIXLJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 3-methylbenzyl sulfide

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